molecular formula C16H12FNO B5399575 N-(3-fluoro-4-methylphenyl)-3-phenyl-2-propynamide

N-(3-fluoro-4-methylphenyl)-3-phenyl-2-propynamide

Cat. No. B5399575
M. Wt: 253.27 g/mol
InChI Key: RKDJJFOFIQLNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-3-phenyl-2-propynamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FP2, and it is a member of the propargylamide family of compounds. FP2 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of FP2 is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, FP2 has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This inhibition may lead to increased levels of dopamine, which is known to have neuroprotective effects.
Biochemical and Physiological Effects:
FP2 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. Additionally, it has been shown to have antioxidant effects, which may help to reduce oxidative stress in the body. Studies have also indicated that FP2 may have potential as an anti-cancer agent, with some evidence suggesting that it may be effective in inhibiting the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using FP2 in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. Additionally, its potential applications in a variety of areas of research make it a versatile compound. However, one limitation of using FP2 is the limited amount of research that has been conducted on its safety and efficacy, particularly in humans.

Future Directions

There are several potential directions for future research on FP2. One area of focus could be further investigation into its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, research could be conducted to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, more studies could be conducted to evaluate its safety and efficacy in humans, which would be necessary for any potential clinical applications.

Synthesis Methods

The synthesis of FP2 involves several steps, including the reaction of 3-fluoro-4-methylbenzaldehyde with phenylacetylene, followed by the addition of ammonia and subsequent reduction. The final product is obtained after purification and isolation.

Scientific Research Applications

FP2 has been used in a variety of scientific research applications, including studies on neurodegenerative diseases, cancer, and inflammation. In particular, FP2 has been shown to have potential as a neuroprotective agent, with studies indicating that it may be effective in preventing neuronal damage and reducing inflammation in the brain.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDJJFOFIQLNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C#CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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